

The Elusive Fluorescence of C.I. Acid Yellow 49: A Technical Review

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Compound of Interest

Compound Name: C.I. Acid yellow 49

Cat. No.: B082540

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Introduction

C.I. Acid Yellow 49, a monoazo dye of the pyrazolone class, is a compound primarily recognized for its application in the textile and leather industries as a colorant. While its chromophoric properties are well-established for dyeing protein and polyamide fibers, its characteristics as a fluorescent dye are not extensively documented in publicly available scientific literature. This technical guide aims to explore the theoretical underpinnings of its potential fluorescence, address the current knowledge gaps, and provide a framework for future experimental investigation.

Core Chemical and Spectroscopic Properties

A comprehensive understanding of a dye's fluorescent potential begins with its fundamental chemical and physical characteristics.

Property	Value	Reference
C.I. Name	Acid Yellow 49	
C.I. Number	18640	
CAS Number	12239-15-5	
Chemical Class	Monoazo Pyrazolone	
Molecular Formula	$C_{16}H_{12}Cl_2N_5NaO_3S$	
Molecular Weight	448.26 g/mol	

Mechanism of Action as a Fluorescent Dye: A Theoretical Perspective

The fluorescence of organic molecules is intrinsically linked to their electronic structure, specifically the presence of delocalized π -electron systems. The process involves the absorption of a photon, exciting an electron to a higher energy state, followed by the emission of a photon as the electron returns to its ground state.

The Role of the Pyrazolone-Azo Moiety

The core structure of **C.I. Acid Yellow 49**, a substituted phenyl ring linked via an azo group ($-N=N-$) to a pyrazolone ring, forms an extended π -conjugated system. This extended conjugation is a prerequisite for absorption in the visible region of the electromagnetic spectrum and is the basis for its color. Theoretically, such a system can also support fluorescence.

The fluorescence of pyrazolone azo dyes is known to be influenced by several factors:

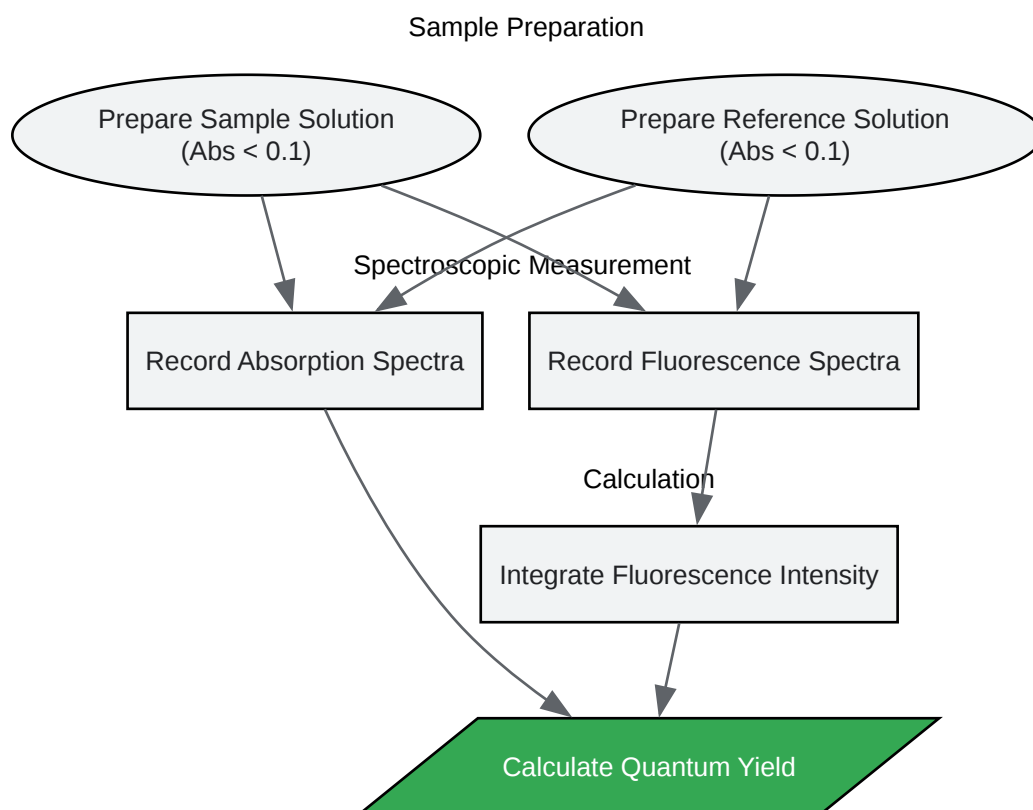
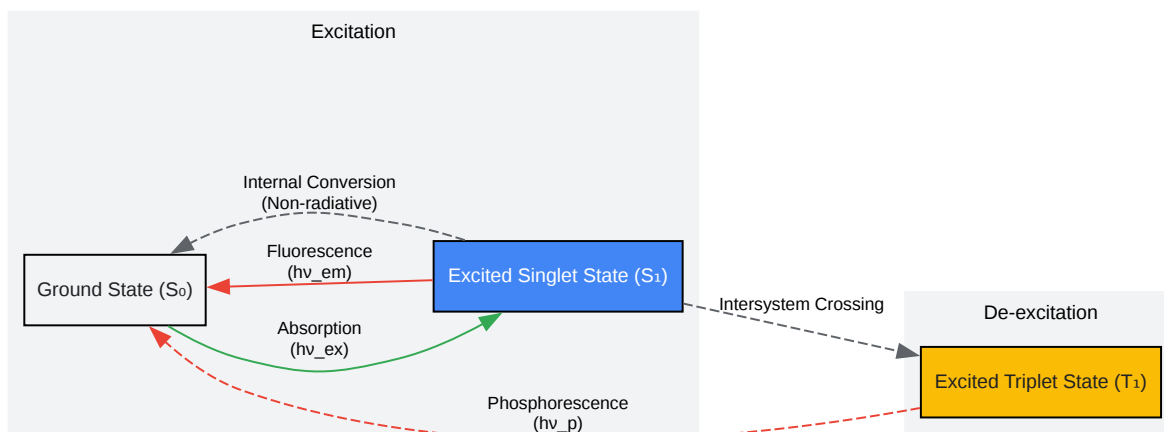
- Azo-Hydrazone Tautomerism:** Pyrazolone azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is sensitive to the solvent environment and can significantly impact the electronic transitions and, consequently, the fluorescence properties.^[1]
- Solvatochromism:** The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. This

phenomenon, known as solvatochromism, is common in dyes with charge-transfer character.

- Intramolecular and Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can affect the rigidity of the dye molecule. Increased rigidity often leads to a higher fluorescence quantum yield by reducing non-radiative decay pathways.

Hypothetical Signaling Pathway for Fluorescence

A generalized mechanism for the fluorescence of a pyrazolone azo dye like **C.I. Acid Yellow 49** can be depicted as follows:



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References

- 1. researchgate.net [researchgate.net]
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